
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups
Preparation Methods
The synthesis of 1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-5-methylpyridine.
Reaction Conditions: The compound is synthesized through a series of reactions, including nucleophilic substitution and methylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may result in various substituted analogs.
Scientific Research Applications
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to study the effects of specific chemical modifications on biological systems. It can serve as a probe to investigate molecular interactions and pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its activity against various biological targets to develop new drugs.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are conducted to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
2,6-Dichloro-3-chloromethyl-5-bromomethylpyridine: This compound shares a similar pyridine ring structure but differs in the substitution pattern.
1-(2,6-dichloro-5-methylpyridin-3-yl)prop-2-en-1-ol: This compound has a similar core structure but includes different functional groups.
1-(2,6-dichloro-5-methylpyridin-3-yl)butan-1-ol: Another related compound with variations in the side chain.
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5-3-6(4-11-2)8(10)12-7(5)9/h3,11H,4H2,1-2H3 |
InChI Key |
AZOYOTYMYGHYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


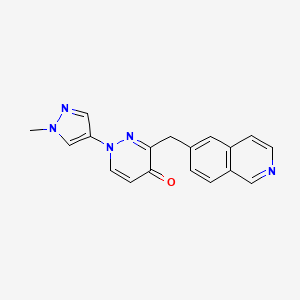
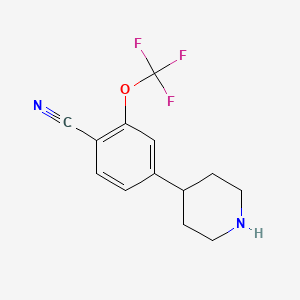

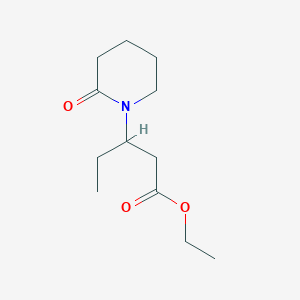
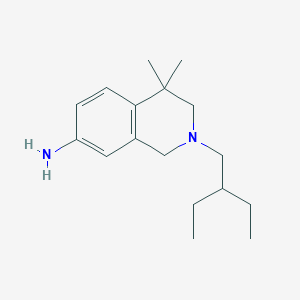

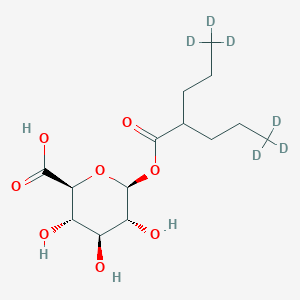

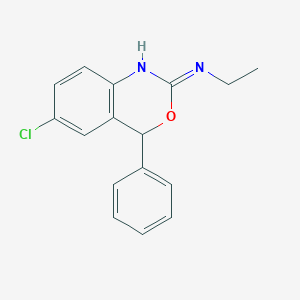

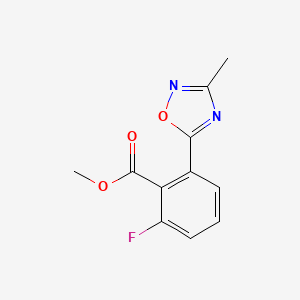
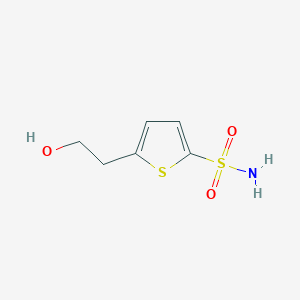
![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)
![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
